molecular formula C26H34ClN5O5S B14757851 Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-

Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-

Cat. No.: B14757851
M. Wt: 564.1 g/mol
InChI Key: TZDJMSJKPHUEKP-UHFFFAOYSA-N
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Description

The compound "Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-" is a structurally complex acetamide derivative. Its molecular architecture includes:

  • A 2-chloro-5-(dimethylamino)phenyl group, which introduces halogenated and tertiary amine functionalities.
  • A (3,4-dimethoxyphenyl)sulfonyl moiety, providing sulfonamide and methoxy substituents known to influence pharmacokinetics and target binding .
  • An N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl side chain, incorporating a pyrazole ring and alkyl groups that may enhance solubility or modulate steric interactions.

While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with acetamide derivatives explored for enzyme inhibition (e.g., acetylcholinesterase, Falcipain-2) and antimicrobial activity .

Properties

Molecular Formula

C26H34ClN5O5S

Molecular Weight

564.1 g/mol

IUPAC Name

2-[2-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-5-(dimethylamino)anilino]-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-ethylacetamide

InChI

InChI=1S/C26H34ClN5O5S/c1-8-31(16-19-13-18(2)30(5)28-19)26(33)17-32(23-14-20(29(3)4)9-11-22(23)27)38(34,35)21-10-12-24(36-6)25(15-21)37-7/h9-15H,8,16-17H2,1-7H3

InChI Key

TZDJMSJKPHUEKP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NN(C(=C1)C)C)C(=O)CN(C2=C(C=CC(=C2)N(C)C)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various substituents through reactions such as chlorination, sulfonylation, and amination. Each step must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: This compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: This compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Table 1: Structural and Functional Comparison of Acetamide Analogues

Compound Name / ID Key Substituents Biological Activity Reference
Target Compound 2-chloro-5-(dimethylamino)phenyl, 3,4-dimethoxyphenyl sulfonyl, pyrazole-methyl Hypothesized: Enzyme inhibition, antimicrobial -
5-substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (Rehman et al., 2018) Oxadiazole, 2-methoxy-5-chlorophenyl, sulfanyl AChE/BChE inhibition
Benzo[d]thiazol-5-ylsulfonyl acetamides (Compounds 47–50, Ravindra et al.) Benzo[d]thiazol sulfonyl, difluorophenyl, thiazol-2-yl Antimicrobial, antifungal
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) Herbicidal (pesticide)
2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide derivatives Thieno[2,3-d]pyrimidinylthio, 3,4-dihydro-4-oxo Falcipain-2 inhibition (antimalarial)
2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide (717863-11-1) 4-chlorophenyl sulfonyl, acetylamino phenoxy Unspecified (structural analog)

Key Findings:

Enzyme Inhibition Potential: The oxadiazole-sulfanyl acetamide derivatives (Rehman et al.) demonstrated potent AChE inhibition (IC₅₀ values < 10 µM), suggesting that electron-withdrawing groups (e.g., chloro, methoxy) enhance target binding . The target compound’s dimethylamino and dimethoxyphenyl sulfonyl groups may similarly improve affinity for enzyme active sites, as seen in Falcipain-2 inhibitors with sulfonamide motifs .

Antimicrobial Activity :

  • Benzo[d]thiazol sulfonyl acetamides (Compounds 47–50) exhibited MIC values of 2–8 µg/mL against gram-positive bacteria, attributed to sulfonyl-linked hydrophobic interactions . The target compound’s 3,4-dimethoxyphenyl sulfonyl group could mimic this mechanism.

Structural vs. Functional Divergence: Alachlor and other pesticidal acetamides prioritize chloro and alkyl groups for soil persistence and herbicidal activity , whereas the target compound’s pyrazole-methyl and dimethylamino groups suggest a therapeutic focus.

SAR Insights :

  • Sulfonyl groups are critical in both antimicrobial and enzyme-inhibiting acetamides, acting as hydrogen-bond acceptors .
  • Chloro substituents are versatile: they enhance pesticidal activity in alachlor but improve enzyme inhibition in oxadiazole derivatives .

Biological Activity

Acetamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- represents a complex structure with potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure

The compound can be described by the following structural formula:

C20H26ClN3O4S\text{C}_{20}\text{H}_{26}\text{Cl}\text{N}_{3}\text{O}_{4}\text{S}

The biological activity of this acetamide derivative is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety may interact with enzymes such as carbonic anhydrase and aldose reductase, potentially leading to therapeutic effects in conditions like glaucoma and diabetic complications .
  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The presence of the dimethylamino group may enhance the compound's ability to penetrate bacterial membranes, suggesting potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionSignificant inhibition of aldose reductase
AnticancerInduced apoptosis in HCT116 colon cancer cells
AntimicrobialEffective against Gram-positive bacteria

Case Studies

  • Aldose Reductase Inhibition : A study demonstrated that derivatives similar to this acetamide significantly inhibited aldose reductase activity, suggesting their potential role in managing diabetic complications. Kinetic analysis revealed competitive inhibition with a Ki value indicating strong binding affinity .
  • Cytotoxicity in Cancer Cells : Research on related compounds showed that they could induce apoptosis in various cancer cell lines at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and activation of caspases, leading to programmed cell death .
  • Antibacterial Activity : A recent investigation into the antibacterial properties of sulfonamide derivatives indicated that the compound effectively reduced bacterial viability in vitro. The mechanism involved disruption of bacterial membrane integrity and inhibition of essential metabolic pathways .

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